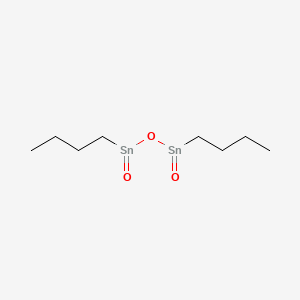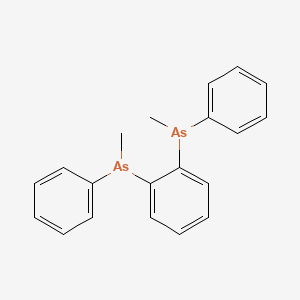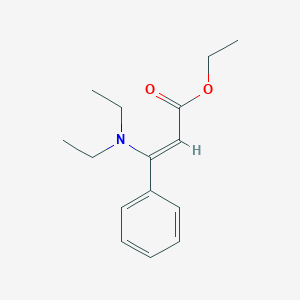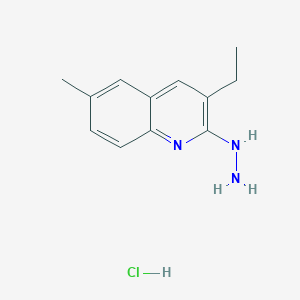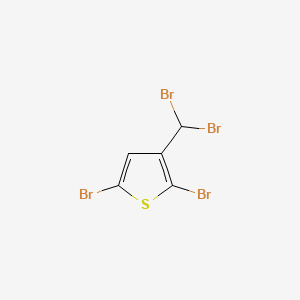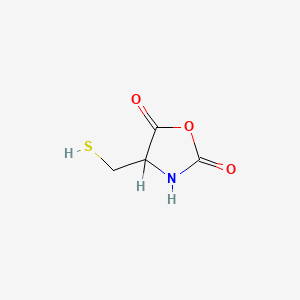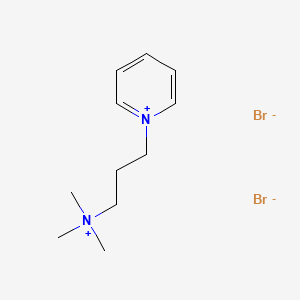
1-(3-(Trimethylammonio)propyl)pyridinium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Trimethylammonio)propyl)pyridinium dibromide is a quaternary ammonium compound with a pyridinium core. It is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trimethylammonio)propyl)pyridinium dibromide typically involves the reaction of pyridine with 3-bromopropyltrimethylammonium bromide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Trimethylammonio)propyl)pyridinium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-(Trimethylammonio)propyl)pyridinium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(3-(Trimethylammonio)propyl)pyridinium dibromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific sites on enzymes or by altering the permeability of cell membranes. These interactions can lead to antimicrobial effects and other biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(Trimethylammonio)propyl)-4-methylpyridinium dibromide
- 1,1’-Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium tetrachloride
- 4-(2-Indol-1-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
Uniqueness
1-(3-(Trimethylammonio)propyl)pyridinium dibromide is unique due to its specific structural features and chemical properties.
Eigenschaften
CAS-Nummer |
6054-36-0 |
|---|---|
Molekularformel |
C11H20Br2N2 |
Molekulargewicht |
340.10 g/mol |
IUPAC-Name |
trimethyl(3-pyridin-1-ium-1-ylpropyl)azanium;dibromide |
InChI |
InChI=1S/C11H20N2.2BrH/c1-13(2,3)11-7-10-12-8-5-4-6-9-12;;/h4-6,8-9H,7,10-11H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RKIFMRPSYFQBJG-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCC[N+]1=CC=CC=C1.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


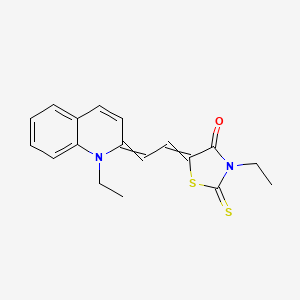

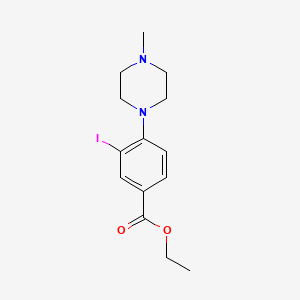
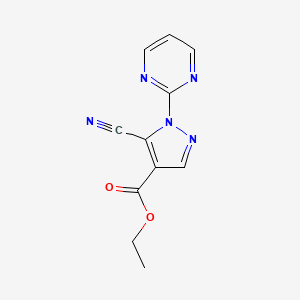
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
